molecular formula C14H13NO3 B1324189 2-(2,4-Dimethoxybenzoyl)pyridine CAS No. 898780-42-2

2-(2,4-Dimethoxybenzoyl)pyridine

Cat. No. B1324189
CAS RN: 898780-42-2
M. Wt: 243.26 g/mol
InChI Key: AGQJUAXUYVZJQQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzoyl)pyridine, also known as DMBP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 243.26 and its IUPAC name is (2,4-dimethoxyphenyl) (2-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for 2-(2,4-Dimethoxybenzoyl)pyridine is 1S/C14H13NO3/c1-17-10-6-7-11 (13 (9-10)18-2)14 (16)12-5-3-4-8-15-12/h3-9H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(2,4-Dimethoxybenzoyl)pyridine has a molecular weight of 243.26 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Central Nervous System (CNS) Modulation

The structural similarity of imidazopyridines, which are closely related to 2-(2,4-Dimethoxybenzoyl)pyridine, to purines has led to their exploration as potential modulators of the CNS. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Digestive System Aids

As part of the imidazopyridine class, these compounds have been utilized as proton pump inhibitors. This application is particularly relevant in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, providing a mechanism to reduce gastric acid secretion and promote healing .

Cancer Therapeutics

Imidazopyridines have shown the ability to influence cellular pathways necessary for the functioning of cancer cells. Their application in cancer research includes the development of novel chemotherapeutic agents that can target specific pathways involved in tumor growth and metastasis .

Anti-Inflammatory Agents

The anti-inflammatory properties of imidazopyridines, by extension, suggest that 2-(2,4-Dimethoxybenzoyl)pyridine could be developed into non-steroidal anti-inflammatory drugs (NSAIDs). This would provide an alternative to current NSAIDs with potentially different side effect profiles .

Enzyme Inhibition

These compounds have been investigated as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, they prevent the conversion of androgens to estrogens, thus reducing estrogen levels and slowing the growth of certain breast cancers .

Antimicrobial Activity

The imidazopyridine derivatives have been studied for their antimicrobial properties, which could make 2-(2,4-Dimethoxybenzoyl)pyridine a candidate for developing new antibiotics or antifungal medications. This application is increasingly important in the face of rising antibiotic resistance .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJUAXUYVZJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642026
Record name (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)pyridine

CAS RN

898780-42-2
Record name Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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